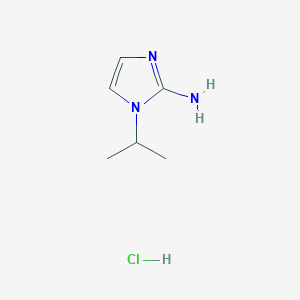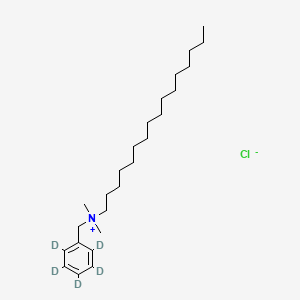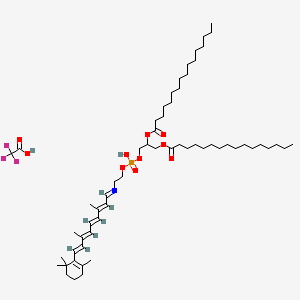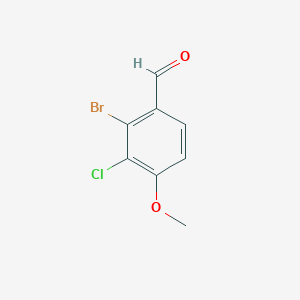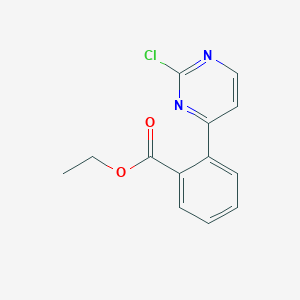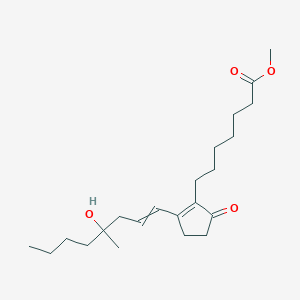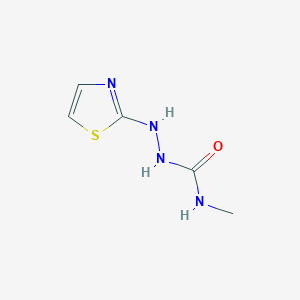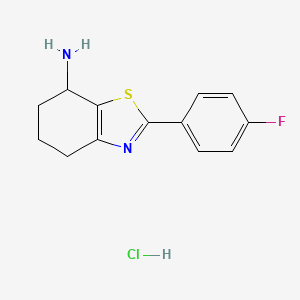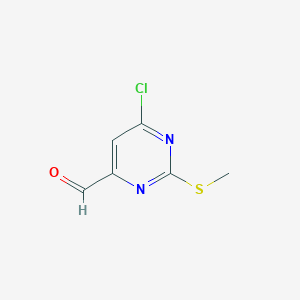
6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5ClN2OS It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with appropriate reagents under controlled conditions. For example, 4,6-dichloro-2-(methylthio)pyrimidine can react with sodium ethoxide in ethanol at room temperature to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group at position 4 can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol or other solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: 6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.
Reduction: 6-Chloro-2-(methylthio)pyrimidine-4-methanol.
Coupling Reactions: Biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study enzyme mechanisms and interactions with nucleic acids.
Industrial Applications: It is employed in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific bioactive molecule synthesized from this compound .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: A precursor in the synthesis of 6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: An intermediate in the synthesis process.
6-Chloro-2-(methylthio)pyrimidine-4-methanol: A reduction product of the aldehyde group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a chloro and methylthio group on the pyrimidine ring, along with an aldehyde functional group, makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C6H5ClN2OS |
|---|---|
Peso molecular |
188.64 g/mol |
Nombre IUPAC |
6-chloro-2-methylsulfanylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2OS/c1-11-6-8-4(3-10)2-5(7)9-6/h2-3H,1H3 |
Clave InChI |
MTNZXXKXZXJUPY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CC(=N1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


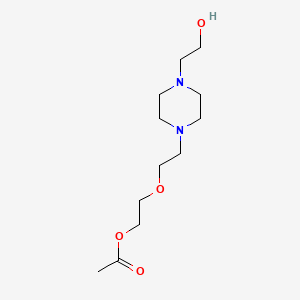
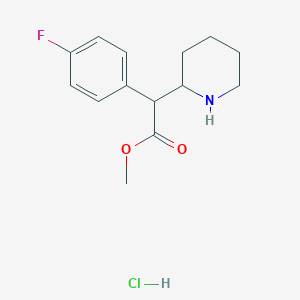
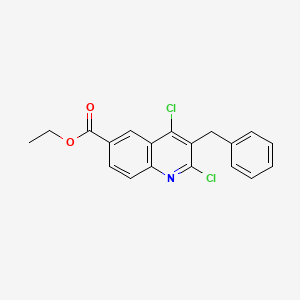
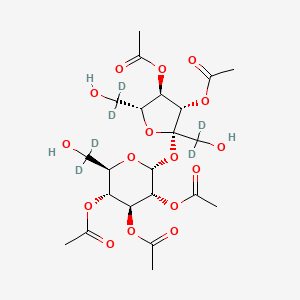
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
